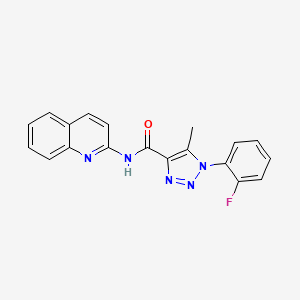

1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide

説明

1-(2-Fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide is a triazole-based heterocyclic compound featuring a fluorinated aromatic ring (2-fluorophenyl) and a quinoline moiety linked via a carboxamide bridge. Its structure combines a triazole core with substituents that enhance electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial research. The fluorine atom at the phenyl ring improves metabolic stability and binding affinity, while the quinoline group contributes to π-π stacking interactions with biological targets .

特性

IUPAC Name |

1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O/c1-12-18(23-24-25(12)16-9-5-3-7-14(16)20)19(26)22-17-11-10-13-6-2-4-8-15(13)21-17/h2-11H,1H3,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGUNLPOXKPCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件: YW1159の合成は、トリアゾール環の調製から始まる複数の手順を伴います。主な手順は以下のとおりです。

- アジドとアルキン間の環状付加反応によるトリアゾール環の形成。

- 求核置換反応によるフルオロフェニル基とキノリル基の導入。

- 特定の反応条件下でのカルボキサミド基とのトリアゾール誘導体の最終結合。

工業的生産方法: YW1159の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、以下が含まれます。

- 高収率と高純度を確保するための反応条件の最適化。

- 工業グレードの試薬と溶媒の使用。

- 再結晶やクロマトグラフィーなどの精製技術の実施により、純度が98%以上の最終製品を得ます .

化学反応の分析

Oxidation Reactions

The triazole ring and methyl group undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Triazole ring oxidation | KMnO₄ (acidic conditions), H₂O₂ | Partial ring opening to form diazene intermediates | |

| Methyl group oxidation | CrO₃, HNO₃ (concentrated) | Conversion to carboxylic acid derivatives |

-

Mechanistic Insight : Oxidation of the methyl group at position 5 produces a carboxylic acid derivative, while strong oxidants like KMnO₄ may destabilize the triazole ring, leading to N–N bond cleavage.

Reduction Reactions

The triazole moiety and amide group participate in reduction processes:

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Triazole ring reduction | NaBH₄, LiAlH₄ (anhydrous THF) | Partial saturation of the triazole ring | |

| Amide reduction | BH₃·THF, H₂ (Pd/C catalyst) | Conversion to amine derivatives |

-

Selectivity : LiAlH₄ preferentially reduces the amide group to an amine, while NaBH₄ targets the triazole ring.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Nucleophilic Aromatic Substitution

The electron-deficient fluorophenyl group facilitates substitutions:

Triazole Ring Functionalization

The N1 and N2 positions of the triazole participate in cross-coupling:

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via:

-

Pathway 1 : Cleavage of the carboxamide bond (220–250°C), releasing quinoline-2-amine.

-

Pathway 2 : Degradation of the triazole ring above 300°C, yielding gaseous byproducts (N₂, CO₂).

Acid/Base-Mediated Reactions

Photochemical Reactions

UV irradiation (254 nm) induces:

-

Triazole ring rearrangement to form imidazoline intermediates.

-

Fluorophenyl group defluorination , producing biphenyl side products.

Biochemical Interactions

Though not a direct chemical reaction, the compound interacts with biological targets:

-

Enzyme inhibition : Binds to cytochrome P450 3A4 (CYP3A4) via triazole–heme iron coordination.

-

Receptor antagonism : The fluorophenyl group enhances binding affinity to adenosine A₂A receptors .

Key Reactivity Trends

-

The triazole ring is the most reactive site, susceptible to oxidation, reduction, and cross-coupling.

-

The fluorophenyl group undergoes nucleophilic substitution only under harsh conditions due to electron withdrawal by fluorine.

-

The quinoline-carboxamide moiety stabilizes the molecule against radical reactions but participates in acid/base interactions.

For synthetic applications, copper-catalyzed click chemistry and Suzuki-Miyaura coupling are preferred for derivatization . Stability under physiological conditions (pH 7.4, 37°C) is moderate, with a half-life of 12–15 hours.

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C19H14FN5O

- Molecular Weight : 345.35 g/mol

- Chemical Structure : The compound features a quinoline moiety, which is known for its biological activity, particularly in anticancer applications.

Anticancer Activity

Research indicates that compounds with similar structural motifs to 1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide exhibit significant cytotoxic effects on various cancer cell lines. The quinoline structure is often associated with the induction of apoptosis in cancer cells, making this compound a potential candidate for further exploration in oncology.

Case Study: Quinoline Derivatives

A study highlighted the potential of quinoline-based compounds to act as fluorescent probes for cancer research. By modifying these compounds, researchers were able to track their localization within cancer cells, providing insights into their mechanisms of action. This approach could be adapted to study the effects of this compound on cancer cells, potentially leading to new therapeutic strategies .

Bradykinin Receptor Antagonism

The compound's structure suggests potential interactions with bradykinin receptors, which are involved in pain and inflammatory responses. Compounds that can effectively antagonize these receptors are valuable in developing treatments for pain management and inflammatory diseases.

Research Findings

Patents have been filed for compounds that target bradykinin receptors, indicating a growing interest in this area. The modifications present in this compound may enhance its efficacy as a receptor antagonist .

Anti-inflammatory Applications

Given its potential interaction with bradykinin receptors, this compound could be explored for its anti-inflammatory properties. Research into related compounds has shown promise in treating conditions characterized by excessive inflammation.

Neurological Disorders

The ability of quinoline derivatives to cross the blood-brain barrier opens avenues for investigating their effects on neurological disorders. Compounds that can modulate neurotransmitter systems or provide neuroprotection are critical in developing treatments for conditions such as Alzheimer’s disease or multiple sclerosis.

作用機序

YW1159は、Wntシグナル経路を阻害することによって効果を発揮します。この化合物は、経路内の特定の分子標的に結合し、下流のシグナル伝達成分の活性化を防ぎます。この阻害は、細胞増殖の減少と、細胞分化とアポトーシスの増加につながります。 関係する分子標的と経路には、β-カテニンやWntシグナルカスケードにおける他の主要なタンパク質が含まれます .

類似化合物:

XAV939: 別のWntシグナル経路の阻害剤ですが、作用機序が異なります。

ICG-001: β-カテニンとCREB結合タンパク質との相互作用を標的としています。

LGK974: Wntタンパク質の成熟に関与する酵素であるポルキュパインを標的とすることで、Wntタンパク質の分泌を阻害します。

YW1159の独自性: YW1159は、Wntシグナル経路に対する高い効力と選択性によって特徴付けられます。レポーターアッセイにおいてIC50値は1.2ナノモルであり、最も強力な阻害剤の1つです。 さらに、HEK293細胞に対して最小限の細胞毒性を示し、研究と潜在的な治療への応用のための貴重なツールとなります .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole/Triazole Cores

a. 1-(2-Fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide ()

- Core structure : Pyrazole ring instead of triazole.

- Key substituents : Pyrrol-1-yl group at position 5 and pyridinylmethyl amide.

- The pyrrole substituent may enhance solubility but reduce metabolic stability due to increased electron density .

b. 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide ()

- Core structure : Triazole with an oxazole-methyl side chain.

- Key substituents : 4-ethoxyphenyl oxazolylmethyl group.

- The ethoxy group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

c. 5-Amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide ()

- Core structure : Triazole with dual fluorophenyl groups.

- Key substituents : 4-fluorobenzyl at position 1 and 2,4-difluorophenyl amide.

- Pharmacological implications : Increased fluorine content enhances electronegativity, improving binding to hydrophobic pockets in enzymes. However, the benzyl group may sterically hinder interactions with flat binding sites .

Physicochemical and Pharmacokinetic Comparisons

生物活性

1-(2-Fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C19H14FN5O

- Molecular Weight : 345.35 g/mol

- IUPAC Name : this compound

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cell signaling pathways associated with cancer cell proliferation and survival. The selectivity for PI3K alpha over other isoforms (beta, delta, gamma) suggests potential for targeted cancer therapies .

- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by inhibiting cytokine production and reducing inflammatory responses in cellular models .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of this compound:

-

In Vitro Study on Cancer Cell Lines :

A study conducted by Shaikh et al. (2023) evaluated the efficacy of the compound against various human cancer cell lines, including breast and lung cancer. The results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations, supporting its potential use in cancer therapy . -

Animal Model Studies :

In vivo studies using murine models have shown that administration of the compound leads to tumor regression in xenograft models, further corroborating its antitumor properties. The study highlighted the importance of dosage and administration route for maximizing therapeutic effects while minimizing toxicity . -

Mechanistic Insights :

Research has provided insights into the molecular pathways affected by the compound, particularly its role in modulating the Akt signaling pathway, which is often dysregulated in cancer cells. This modulation appears to enhance sensitivity to other chemotherapeutic agents, suggesting a possible role as an adjunct therapy .

Q & A

Basic: What synthetic methodologies are effective for synthesizing 1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide?

Answer:

The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. For analogous compounds (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)triazole-4-carboxamide), a condensation reaction between fluorinated aniline and isocyanide derivatives forms an intermediate, followed by cyclization using sodium azide . Adaptations for the target compound may require substituting quinolin-2-ylamine in place of 4-methylphenyl groups. Key steps include:

- Condensation : React 2-fluoroaniline with methyl-substituted precursors.

- Cyclization : Use sodium azide (NaN₃) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation.

- Purification : Employ column chromatography and recrystallization.

Validation : Confirm intermediates via H/C NMR and final product purity via HPLC (≥95%) .

Basic: How can researchers characterize the molecular structure and confirm purity of this compound?

Answer:

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, as demonstrated for N-(4-chloro-2-nitrophenyl)-5-methyl-isoxazole-4-carboxamide .

- Spectroscopy :

- NMR : F NMR to verify fluorophenyl substitution; H NMR for methyl and quinoline protons.

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₁₆F₂N₅O).

- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Advanced: How can researchers address low aqueous solubility in pharmacological assays?

Answer:

Low solubility is common in fluorophenyl-triazole derivatives. Mitigation strategies include:

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in saline) for in vitro assays .

- Salt Formation : React with HCl or sodium bicarbonate to improve ionization.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

Validation : Measure solubility via shake-flask method and confirm stability using LC-MS .

Advanced: How does the 2-fluorophenyl substitution impact target binding affinity compared to other halogenated analogs?

Answer:

Fluorine’s electronegativity and small atomic radius enhance binding to hydrophobic pockets in enzymes. Comparative studies on analogs (e.g., bromophenyl or chlorophenyl derivatives) reveal:

- Bioactivity Trends : Fluorophenyl groups often show higher metabolic stability than bulkier halogens .

- Structural Insights : Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with targets like kinase domains or GPCRs.

Methodology : Synthesize halogen-substituted analogs and compare IC₅₀ values in enzyme inhibition assays .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy data?

Answer:

Discrepancies may arise from poor pharmacokinetics (PK) or off-target effects. Address via:

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450 metabolism).

- PK/PD Modeling : Correlate plasma concentration-time profiles (AUC, Cₘₐₓ) with efficacy in animal models.

- Toxicology Screening : Assess hepatotoxicity (ALT/AST levels) and plasma protein binding .

Molecular Properties Table

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₆F₂N₅O | Adapted |

| Molecular Weight | 394.38 g/mol | Calculated |

| LogP (Predicted) | 3.2 ± 0.5 | PubChem |

| Hydrogen Bond Acceptors | 6 | PubChem |

| Topological Polar Surface Area | 85 Ų | PubChem |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。